2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-ethoxyphenyl group at position 2 and an N-(4-methoxyphenyl)acetamide moiety at position 3. The pyrazolo-pyrazine scaffold is a bicyclic heteroaromatic system known for its pharmacological versatility, including anticancer, antimicrobial, and antiviral activities . The acetamide linkage introduces hydrogen-bonding capacity, which may influence target binding interactions .
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-3-31-19-8-4-16(5-9-19)20-14-21-23(29)26(12-13-27(21)25-20)15-22(28)24-17-6-10-18(30-2)11-7-17/h4-14H,3,15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQKMLZGYIIIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule with a complex structure that includes a pyrazolo[1,5-a]pyrazine core. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.5 g/mol. The structure features multiple functional groups that contribute to its biological activity, including an ethoxy group and a methoxy group.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O3 |
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
Research indicates that compounds with similar structures to this compound exhibit various biological activities including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation markers in animal models.
- Antimicrobial Properties : The presence of the pyrazole ring is associated with antimicrobial activity against several pathogens.
Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this specific compound.
-
Antitumor Studies :
- A study on structurally similar pyrazolo compounds indicated significant cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range.
- The mechanism of action was linked to the inhibition of key signaling pathways involved in cell survival.
-
Anti-inflammatory Effects :
- In vivo studies demonstrated that related compounds could reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in models of acute inflammation.
- These findings suggest that this compound may also exhibit similar anti-inflammatory properties.
-
Antimicrobial Activity :
- Compounds with analogous structures have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity.
- The mode of action likely involves disruption of bacterial cell wall synthesis.
Case Studies
Several case studies highlight the biological relevance of pyrazolo derivatives:
- Case Study 1 : A derivative similar to the compound was evaluated for its anticancer effects in a xenograft model, resulting in a significant reduction in tumor size compared to controls.
- Case Study 2 : Research on another pyrazolo derivative showed effective inhibition of myeloperoxidase (MPO), suggesting potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of methoxy/ethoxy groups significantly impacts bioactivity. For example, G419-0240 (3-methoxyphenyl acetamide) may exhibit different target interactions compared to the target compound’s 4-methoxyphenyl group .
- Thermal Stability : Halogenated derivatives (e.g., Compound 9e) exhibit higher melting points (>240°C), suggesting stronger intermolecular forces and crystalline stability .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
